Ospemifene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in methanol

Soluble in ethanol

Synonyms

Canonical SMILES

Isomeric SMILES

Ospemifene mechanism of action estrogen receptor modulator

Molecular Mechanism of Action & Tissue Selectivity

Ospemifene's action is mediated through its binding to estrogen receptors (ERs), but its effects are highly dependent on the target tissue.

- Core Molecular Mechanism: As a SERM, this compound competitively binds to both estrogen receptor subtypes, ERα and ERβ, with a slightly greater affinity for ERα [1] [2]. The binding induces a unique conformational change in the receptor. This specific shape determines whether the receptor-ligand complex will recruit coactivators (leading to estrogenic agonist effects) or corepressors (leading to antiestrogenic effects) in a given tissue [3] [4]. This differential recruitment of coregulatory proteins is the fundamental basis for its tissue selectivity.

The tissue-specific action of this compound is determined by the cofactors recruited after it binds to the Estrogen Receptor.

Tissue-Specific Pharmacological Effects

The following table details the agonist or antagonist effects of this compound across different tissues, which defines its clinical utility and safety profile.

| Tissue/Organ | This compound's Effect | Clinical Outcome / Rationale |

|---|---|---|

| Vagina | Strong Estrogenic Agonist [4] [5] | Restores vaginal epithelium, increases superficial cells, decreases pH, and alleviates dyspareunia and dryness [3] [1]. This is the primary therapeutic target. |

| Endometrium | Weak Estrogenic Agonist / Largely Neutral [2] [5] | Shows only slight, dose-related increases in endometrial thickness. Clinical trials up to 52 weeks reported no endometrial cancer cases, indicating a favorable safety profile for the uterus [4] [2]. |

| Breast | Antiestrogenic [6] | Preclinical data show it inhibits proliferation of ER-dependent breast cancer cells and reduces tumor incidence in animal models, suggesting a potential protective effect [3] [1]. |

| Bone | Estrogenic Agonist [1] [2] | Reduces bone turnover markers in clinical studies, indicating a potential beneficial effect on bone density, similar to other SERMs like raloxifene [1]. |

| Liver (Lipids) | Largely Neutral [2] | No substantial or consistent effects on serum lipoprotein concentrations (e.g., total, LDL, or HDL cholesterol) have been observed [2]. |

Experimental & Clinical Evidence

The development and approval of this compound were supported by a range of preclinical and clinical studies.

Preclinical Experimental Models

- In Vitro Binding & Transactivation Assays: These experiments determined this compound's binding affinity (IC50 of 0.8 μM for ERα and 1.7 μM for ERβ) and its action as an antagonist of estrogen-responsive element (ERE)-mediated transactivation in breast cancer cells like MCF-7, confirming antiestrogenic activity in the breast [7] [8].

- Ovariectomized Rat Model: This standard model for postmenopausal states was used to evaluate tissue-specific effects. Studies administered this compound orally (e.g., 10 mg/kg/day for 2 weeks) and compared it to estradiol, raloxifene, and placebo. Primary Endpoints included vaginal epithelial thickness and mucification (agonistic effect), and uterine weight (to assess endometrial stimulation) [4] [1] [8].

- Breast Cancer Models: Studies used models like dimethylbenzanthracene (DMBA)-induced mammary tumors in rats and ER-dependent breast cancer cell lines. Methodology involved administering varying doses of this compound and measuring tumor incidence and cell proliferation rates, demonstrating a dose-dependent chemopreventive effect comparable to tamoxifen [3] [1].

Clinical Trial Data

The phase III clinical program established the efficacy and safety of this compound for its approved indication.

- Study Design: Randomized, double-blind, placebo-controlled trials of 12-week and 52-week duration in postmenopausal women with moderate to severe dyspareunia [4] [1] [8].

- Primary Efficacy Endpoints:

- Safety Monitoring:

The workflow for validating this compound's mechanism and efficacy moved from foundational in vitro and animal studies to human clinical trials.

Research Implications and Distinguishing Features

For researchers, the key distinguishing features of this compound are:

- First-in-Class Indication: It is the first and only oral SERM approved for the treatment of dyspareunia due to menopause, fulfilling an unmet need for a non-hormonal, non-topical therapy [3] [5].

- Unique Tissue-Selectivity Profile: Among approved SERMs, this compound is unique in having a nearly full estrogenic agonist effect on the vagina while being largely neutral on the endometrium, a profile not seen with tamoxifen (estrogenic on uterus) or raloxifene (antiestrogenic on vagina) [4] [5].

- Potential for Drug Repurposing: Strong preclinical evidence suggests this compound is as effective as tamoxifen in preventing breast cancer in rodent models, justifying its future clinical evaluation as a breast cancer chemopreventive agent with a potentially better uterine safety profile [3] [5].

References

- 1. This compound: A Novel Option for the Treatment of ... [pmc.ncbi.nlm.nih.gov]

- 2. Monograph for Professionals - Drugs.com this compound [drugs.com]

- 3. This compound: A first-in-class, non-hormonal selective ... [sciencedirect.com]

- 4. Effects of this compound on the female reproductive and urinary ... [pmc.ncbi.nlm.nih.gov]

- 5. a first-in-class, non-hormonal selective estrogen receptor ... [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism ? of this compound [synapse.patsnap.com]

- 7. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 8. - Wikipedia this compound [en.wikipedia.org]

pharmacodynamics and pharmacokinetics of ospemifene

Pharmacodynamics and Mechanism of Action

Ospemifene functions as a selective estrogen receptor modulator (SERM) by binding to estrogen receptors (ERα and ERβ) and exerting tissue-specific agonist or antagonist effects [1] [2].

Table 1: Tissue-Specific Effects of this compound

| Tissue | This compound Action | Clinical/Preclinical Implication |

|---|---|---|

| Vaginal Epithelium | Estrogen Agonist | Significantly increases vaginal epithelial thickness; reduces parabasal cells & increases superficial cells; alleviates dyspareunia and vaginal dryness [2] [3]. |

| Endometrium | Neutral to Mild Agonist | Preclinical models show minimal stimulation; long-term (52-week) clinical trials show no significant increase in endometrial hyperplasia [2]. |

| Breast Tissue | Estrogen Antagonist | Inhibits proliferation of ER-dependent breast cancer cells (MCF-7); reduces incidence of dimethylbenzanthracene (DMBA)-induced mammary tumors in rats [2] [3]. |

| Bone | Estrogen Agonist | Reduces bone turnover markers (NTx, P1NP, bone-specific ALP) in clinical studies; effect comparable to raloxifene [3]. |

| Liver & Lipids | Mixed Effects | Minimal liver toxicity in preclinical studies; trend towards lowering LDL and total cholesterol, though not statistically significant in small studies [3]. |

The diagram below illustrates the core signaling pathway and tissue-specific outcomes of this compound binding.

This compound's tissue-selective signaling pathway.

Pharmacokinetic Profile

This compound has well-characterized pharmacokinetic properties, primarily metabolized by hepatic cytochrome P450 enzymes [1] [3].

Table 2: Key Pharmacokinetic Parameters of this compound (60 mg dose)

| Parameter | Value | Conditions & Notes |

|---|---|---|

| Absorption & Food Effect | ||

Tₘₐₓ (Time to peak concentration) |

1–3 hours [1] [3] | Delayed to 2.5 hrs under fed conditions [1]. |

Cₘₐₓ (Peak Concentration) |

533 ng/mL (Fasted); 1198 ng/mL (Fed) [1] | Bioavailability increases 2- to 3-fold with food [3]. |

| Distribution | ||

| Protein Binding | >99% [1] | Highly bound to serum proteins. |

Apparent Volume of Distribution (V₂/F) |

448 L (from popPK model: 34.3 L for V2/F) [1] [4] | Large volume indicates extensive tissue distribution. |

| Metabolism | ||

| Primary Metabolites | 4-Hydroxythis compound, 4'-Hydroxythis compound [1] | Formed via CYP3A4, CYP2C9, and CYP2C19 [1]. |

| Elimination | ||

Half-life (t₁/₂) |

~26 hours [1] [3] | Supports once-daily dosing. |

| Time to Steady State | ~7 days [3] | After repeated dosing. |

Clearance (CL/F) |

9.16 L/h [1] [4] | Population PK model estimate. |

| Route of Excretion | Feces (~75%), Urine (~7%) [1] | <0.2% excreted unchanged in urine [1]. |

Key Experimental Protocols

Understanding the experimental methodologies is crucial for evaluating the data.

- Vaginal Epithelium Agonism (Preclinical): Ovariectomized (OVX) rats received oral this compound for 2-6 weeks. Vaginal tissue was histologically examined to measure vaginal epithelial height and mucification. This compound induced a full estrogen-like effect, significantly increasing epithelial height compared to untreated OVX controls [2].

- Breast Tissue Antagonism (In Vitro): The anti-estrogenic effect was tested on ER-positive MCF-7 breast cancer cells. Cell proliferation was assessed with and without this compound treatment. This compound demonstrated dose-dependent inhibition of MCF-7 cell proliferation, confirming its antagonist activity in breast tissue [2].

- Clinical Efficacy (Phase III Trials): Postmenopausal women with moderate to severe dyspareunia were randomized to receive This compound 60 mg or placebo once daily for 12 weeks. Co-primary endpoints were the change from baseline in the percentage of vaginal parabasal cells and superficial cells, and the severity of dyspareunia. This compound showed significant improvement in all co-primary endpoints versus placebo [3].

Clinical Implications and Clinical Trial Data

This compound is indicated for treating moderate to severe dyspareunia and vaginal dryness, symptoms of vulvar and vaginal atrophy due to menopause [1] [5]. It represents a first-line, non-estrogen, oral therapeutic option [6] [3].

Table 3: Summary of Clinical Trial Outcomes

| Study Parameter | This compound 60 mg (vs. Placebo) | Clinical Trial Context |

|---|---|---|

| Vaginal Cytology | ||

| Parabasal Cells | ↓ 37.5% (meta-analysis) [3] | Significant improvement in maturation index. |

| Superficial Cells | ↑ 9.2% (meta-analysis) [3] | Significant improvement in maturation index. |

| Vaginal pH | ↓ 0.89 (meta-analysis) [3] | Shift towards a healthier, more acidic environment. |

| Dyspareunia (Likert Scale) | ↓ 0.37 (meta-analysis) [3] | Significant reduction in pain during intercourse. |

| Patient Response | ~75% of women showed improvement [3] | Based on a combined analysis of phase III trials. |

Important Safety Considerations

- Boxed Warnings: Carries warnings for endometrial cancer and cardiovascular disorders (stroke, deep vein thrombosis). It should be prescribed for the shortest duration consistent with treatment goals [7] [8].

- Common Adverse Effects: Hot flashes, vaginal discharge, muscle spasms, and hyperhidrosis are the most frequently reported adverse reactions [1] [8].

- Drug Interactions: Contraindicated with estrogens and other SERMs. Coadministration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases this compound exposure, while strong CYP inducers (e.g., rifampin) may decrease its efficacy. Concomitant use with fluconazole should be avoided [9] [4].

References

- 1. This compound: Uses, Interactions, Mechanism of Action | DrugBank Online [go.drugbank.com]

- 2. Tissue selectivity of this compound: Pharmacologic profile and ... [sciencedirect.com]

- 3. This compound: A Novel Option for the Treatment of ... [pmc.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics of this compound and safety evaluation of pharmacokinetic alterations caused by intrinsic and extrinsic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Review - this compound (Osphena) - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 6. This compound: first global approval [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: MedlinePlus Drug Information [medlineplus.gov]

- 8. Osphena (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. Osphena (this compound) dosing, indications, interactions, ... [reference.medscape.com]

ospemifene binding affinity for ERalpha vs ERbeta

Known Information on Ospemifene

This compound is recognized in the scientific literature as a third-generation SERM, approved by the FDA for clinical use [1] [2]. However, the specific binding affinities for the two estrogen receptor subtypes are not provided in the search results.

To clearly show the type of data that is typically available for other compounds, the table below summarizes the relative binding affinities of several well-characterized estrogenic ligands for ERα and ERβ, as found in one of the search results [3]. Please note that this compound is not included in this dataset.

Table: Sample Binding Affinity Data for Selected Estrogen Receptor Ligands

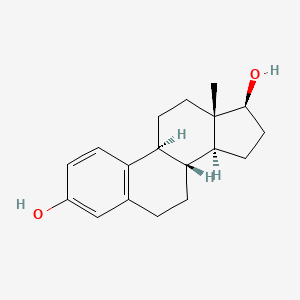

| Compound | Structure | Binding Affinity for ERα (Ki, nM) | Binding Affinity for ERβ (Ki, nM) |

|---|---|---|---|

| Estradiol |  |

0.115 (0.04–0.24) | 0.15 (0.10–2.08) |

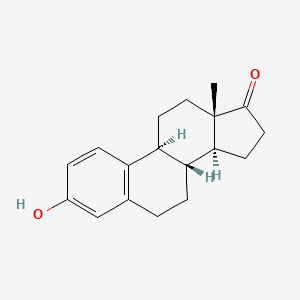

| Estrone |  |

0.445 (0.3–1.01) | 1.75 (0.35–9.24) |

| Genistein |  |

2.6–126 | 0.3–12.8 |

| LY500307 (a selective ERβ agonist) |  |

2.68 | 0.19 |

Source: Data adapted from PMC7645238 [3]. Ranges are provided where available. Structures are sourced from PubChem.

Experimental Protocols for Determining Binding Affinity

Although specific data for this compound was not found, the search results describe established methodologies for quantifying ligand-receptor interactions. The following workflow outlines the key steps for a radiometric competitive binding assay, a standard technique for determining binding affinity (Ki or IC50) [4] [5].

Experimental workflow for determining binding affinity via competitive radiometric assay.

The core principle is to measure the ability of the unlabeled test compound (e.g., this compound) to compete with a known, radioactively labeled ligand (like [³H]-17β-Estradiol) for binding to the receptor's ligand-binding domain (LBD) [4] [5].

- Critical Parameters: A successful assay requires the reaction to reach equilibrium before measurement, and the concentration of the competing ligand must be varied to generate a proper displacement curve [5].

- Data Analysis: The concentration of the competitor that displaces 50% of the radiolabeled ligand is the IC50. This value is then used in the Cheng-Prusoff equation to calculate the inhibition constant (Ki), which is the true measure of binding affinity [4].

How to Locate the Specific Data

Finding precise biochemical data for specific pharmaceuticals can sometimes require looking beyond general review articles. Here are targeted suggestions for your research:

- Consult Specialized Databases: Search dedicated chemical and pharmacological databases such as PubChem, ChEMBL, or BindingDB. These often contain curated bioactivity data from high-throughput screens and scientific literature.

- Perform a Targeted Literature Search: Look for the original research or development papers for this compound. Using search terms like "this compound binding affinity Ki" or "this compound receptor pharmacology" in Google Scholar or PubMed may lead to the primary publications where this data was first reported.

- Review Drug Monographs: Check the official prescribing information or detailed drug monographs from the manufacturer, which sometimes include pharmacological data in their appendices.

References

- 1. Human Estrogen Receptor Alpha Antagonists, Part 3 [mdpi.com]

- 2. Human Estrogen Receptor Alpha Antagonists, Part 3 [pmc.ncbi.nlm.nih.gov]

- 3. Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor ... [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of Dimensions of Estrogen Potency [pmc.ncbi.nlm.nih.gov]

- 5. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

ospemifene preclinical studies in animal models

Framework for Preclinical Animal Studies

The table below outlines the core elements of a robust preclinical study design, which would be applicable for evaluating a compound like ospemifene.

| Study Element | Typical Considerations | Potential Application to this compound |

|---|---|---|

| Animal Model Selection | Choice is driven by physiological similarities, disease representation, and ethical aspects [1]. | Likely use of ovariectomized (OVX) rodents to model postmenopausal atrophic conditions. |

| Study Groups & Dosing | Includes vehicle control, multiple dose levels, and comparison to standard-of-care treatment. | Groups would include placebo, several this compound doses, and an active comparator (e.g., systemic estrogen). |

| Key Endpoints | Efficacy (disease-specific markers), Safety (toxicology, histopathology), and PK/PD (drug exposure, mechanism) [2]. | Efficacy: Vaginal cytology, epithelial thickness. Safety: Uterine weight (assess hypertrophy), mammary gland, liver. PK/PD: Blood levels, receptor binding. |

| Tumorigenicity Assessment | Critical for long-term therapies; uses immunodeficient rodents (e.g., NOG mice) to assess risk of tumor formation from treatment [2]. | A dedicated study to evaluate potential for stimulating growth in estrogen-sensitive tissues. |

Experimental Protocol Workflow

A comprehensive preclinical program involves multiple interconnected stages. The diagram below visualizes the logical sequence of these key activities.

Diagram Overview: This flowchart outlines the sequential stages of a preclinical in vivo study, from initial model selection to final data analysis.

How to Proceed with Your Research

Since direct information on this compound is not available in the public search results, you may need to consult more specialized sources:

- Check Regulatory Documents: The European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) assessment reports for this compound (brand name Osphena) contain detailed, non-clinical study summaries that are part of the drug's approval package.

- Refine Literature Search: Use specialized scientific databases like PubMed or Scopus with targeted queries such as "this compound preclinical" or "this compound animal model."

References

ospemifene molecular pathways in vaginal epithelium

Molecular Mechanism of Action

The table below summarizes the key molecular and cellular effects of ospemifene on the vaginal epithelium:

| Aspect | Mechanism & Effect |

|---|---|

| Core Action | Selective Estrogen Receptor Modulator (SERM); acts as an agonist on vaginal epithelium [1] [2] |

| Receptor Binding | Binds to both ERα and ERβ, with a slightly greater affinity for ERα [1] [3] |

| Key Molecular Outcome | Induces conformational change in estrogen receptor, leading to recruitment of tissue-specific coactivators and activation of estrogen-responsive genes [4] |

| Primary Cellular Effects | Increases epithelial thickness, proliferation index (Ki67), and glycogen content [5] [2] |

| Tissue-Level Outcomes | Improves vaginal maturation index (increases superficial cells), decreases vaginal pH, and relieves dyspareunia [1] [4] [2] |

This tissue-specific action is due to the unique conformational change this compound induces upon binding the estrogen receptor, leading to the recruitment of a specific set of coactivators present in vaginal tissue, thereby initiating an estrogen-agonist response [1] [4]. In contrast, it has minimal or antagonistic effects on other tissues like the breast [1] [6].

Experimental Data and Outcomes

Evidence for this compound's effects comes from both preclinical models and clinical trials in postmenopausal women, with key quantitative findings summarized below.

Table 1: Structural and Physiological Changes in Human Vaginal Tissue Data from clinical studies of postmenopausal women with VVA taking 60 mg this compound daily [5] [1] [4].

| Parameter | Measured Outcome | Significance / Method |

|---|---|---|

| Epithelium Thickness | Significantly increased | Measured via histology on biopsy; indicates reversal of atrophy [5] |

| Proliferation Index | Significantly increased | Measured via immunohistochemistry for Ki67 expression [5] |

| Glycogen Content | Significantly increased | Evaluated by Periodic Acid-Schiff (PAS) staining [5] |

| Vaginal Maturation Index | ↑ Superficial cells (by approx. 10.8%); ↓ Parabasal cells (by approx. 30.1%) | Cytologic evaluation of vaginal smears [1] [4] |

| Vaginal pH | Decreased by approx. 0.89 units | Restoration of acidic environment [1] [2] |

| Symptom Improvement | Significant relief of dyspareunia and vaginal dryness | Patient-reported outcomes on standardized scales [1] [4] |

Table 2: Connective Tissue Changes in the Vaginal Stroma Data from a comparative study of vulvar and vaginal biopsies from women taking this compound [5].

| Parameter | Finding in this compound Group vs. Control | Measurement Method |

|---|---|---|

| Total Collagen Content | Increased | Hydroxyproline assay |

| Collagen Fiber Ratio (Type I/III) | Increased (vaginal level only) | Sirius red staining |

Key Experimental Protocols

To evaluate the effects of this compound on vaginal tissue, researchers use standardized experimental models and methodologies.

Preclinical In Vivo Model

The ovariectomized (OVX) rat is a standard model for postmenopausal VVA [2].

- Objective: To simulate estrogen deficiency and test the efficacy of compounds in reversing vaginal atrophy.

- Procedure:

- Ovariectomy: Female rats undergo surgical removal of ovaries to deplete endogenous estrogen.

- Dosing: After recovery, rats are treated daily with this compound via oral gavage for 2-4 weeks. Common doses range from 0.1 to 10 mg/kg, compared to controls, vehicle, or reference estrogens like 17-α-ethinyl estradiol (EE2) [2].

- Tissue Collection & Analysis: At endpoint, vaginas are excised and weighed. Tissues are fixed and sectioned for histological staining (e.g., H&E) to measure vaginal epithelial height and assess morphology (mucification, vacuolization) [2].

Clinical Biopsy and Histological Analysis

Human studies involve postmenopausal women with confirmed VVA.

- Objective: To directly assess the impact of this compound on human vaginal tissue structure and composition.

- Procedure:

- Patient Recruitment & Biopsy: Postmenopausal women (e.g., scheduled for gynecologic surgery) are recruited. Vaginal and vulvar biopsies are taken during the procedure [5].

- Histology: Tissue sections are stained with Hematoxylin and Eosin (H&E) to evaluate general morphology and measure epithelium thickness [5].

- Special Stains:

- Immunohistochemistry (IHC): Staining for the nuclear antigen Ki67 is performed to determine the proliferation index (percentage of positively staining epithelial cell nuclei) [5].

Visualizing the Core Pathway

The following diagram illustrates the primary molecular pathway of this compound in a vaginal epithelial cell.

This compound's molecular pathway activates key genes for vaginal epithelial health.

Summary

This compound is a first-in-class oral SERM that effectively targets the underlying pathology of VVA by acting as an estrogen agonist specifically in the vaginal epithelium. Its mechanism, proven in both animal and human studies, involves promoting epithelial proliferation, increasing glycogen storage, and restoring a healthy stromal collagen network, ultimately leading to symptomatic relief for postmenopausal women.

References

- 1. This compound: A Novel Option for the Treatment of ... [pmc.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of this compound for the treatment ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Effects of this compound on the female reproductive and urinary ... [pmc.ncbi.nlm.nih.gov]

- 5. Structure of Epithelial and Stromal Compartments of Vulvar and... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound for the Treatment of Postmenopausal Vulvar ... [pubmed.ncbi.nlm.nih.gov]

The SERM Principle: Tissue-Specific Estrogenic Action

Selective Estrogen Receptor Modulators (SERMs) are compounds that can act as estrogen receptor agonists in some tissues and antagonists in others [1]. This tissue-specificity is the cornerstone of ospemifene's therapeutic application.

The molecular mechanisms behind this selectivity are complex and involve several key factors [1] [2]:

- Interaction with ER Subtypes: Differential binding affinity and activation of the two main estrogen receptor subtypes, ERα and ERβ.

- Receptor Conformation and Coregulator Recruitment: The binding of a SERM induces a unique three-dimensional shape in the estrogen receptor. This distinct conformation determines whether coactivator or corepressor proteins are recruited to the receptor complex at a gene's promoter region [2].

- Gene Promoter Context: The specific mix of proteins present on the DNA of a target gene in a given cell type further influences whether the signal leads to gene activation or repression.

The diagram below illustrates how these elements interact to produce tissue-specific effects.

Diagram of the core mechanism by which a SERM like this compound produces tissue-specific effects through differential coregulator recruitment.

Tissue-Specific Effects of SERMs

Based on the established SERM paradigm and the known clinical use of this compound, the table below summarizes its intended effects. It is crucial to note that this table is inferred from the general behavior of SERMs and the clinical indication of this compound for treating vulvovaginal atrophy [2]. A comprehensive whitepaper would require direct experimental data for this compound specifically.

| Tissue / Organ | Desired Effect (Agonist/Antagonist) | Biological / Clinical Outcome |

|---|---|---|

| Vaginal Epithelium | Estrogen Agonist | Relief of symptoms of vulvovaginal atrophy (dyspareunia, dryness). |

| Breast Tissue | Estrogen Antagonist | No stimulation of breast epithelial cell proliferation; desirable for breast safety. |

| Endometrium | Minimal / Neutral | Ideally, no proliferative effect on the uterine lining, distinguishing it from unopposed estrogen. |

| Bone | Estrogen Agonist | Maintenance of bone mineral density, reducing the risk of osteoporosis. |

| Cardiovascular System | Mixed/Complex | The effects are complex and tissue-specific within the system (e.g., blood vessels vs. liver). |

| Brain | Estrogen Agonist | Potential positive effects on cognitive function and mood. |

Experimental Approaches for Profiling SERMs

To establish a tissue-specific profile for a compound like this compound, researchers use a multi-faceted experimental approach. The following methodologies, gleaned from the search results, are central to this process [3] [4].

1. In Vivo Uterotrophic Assay & Gene Expression Profiling This is a classic and required experiment for evaluating estrogenic activity.

- Objective: To assess the compound's effect on the uterus, a primary estrogen-responsive tissue.

- Protocol:

- Animal Model: Use ovariectomized (OVX) mature rodents (e.g., rats or mice) to eliminate the influence of endogenous estrogen [2].

- Dosing: Administer the test compound (e.g., this compound) at several doses, alongside a vehicle control, a positive control (estradiol, E2), and reference SERMs (e.g., tamoxifen, raloxifene) for a minimum of 3 days [3].

- Endpoint Measurement: Weigh the uteri. A significant increase in uterine weight indicates estrogenic agonist activity.

- Molecular Analysis: As performed in the nonylphenol study, uterine tissue can be subjected to DNA microarray or RNA-seq analysis [3]. This compares the gene expression profile induced by this compound to that induced by E2. A high degree of overlap suggests strong estrogenic activity in that tissue.

2. In Vitro Cell-Based Gene Reporter and Coregulator Assays These assays help decipher the molecular mechanism of action.

- Objective: To measure the compound's ability to activate estrogen receptor-mediated transcription and its interaction with coregulator proteins.

- Protocol:

- Gene Reporter Assay: Transfert cells (e.g., HeLa, HEK293) with a plasmid containing an Estrogen Response Element (ERE) linked to a reporter gene (e.g., luciferase). Treat with the compound and measure reporter activity [2].

- Coregulator Assay: Use commercial kits that measure the interaction between the liganded ER and specific coactivator or corepressor peptides. This quantifies the "fingerprint" of coregulator recruitment by this compound.

3. Preclinical Safety & Efficacy Studies These IND-enabling studies are critical for regulatory approval [4].

- Objective: To comprehensively evaluate the pharmacological and toxicological profile.

- Protocol:

- Pharmacokinetics (PK): Conduct ADME (Absorption, Distribution, Metabolism, Excretion) studies in relevant animal models to understand how the body processes the drug [4].

- Toxicology: Perform repeat-dose toxicity studies in two mammalian species (one rodent, one non-rodent) to identify target organs of toxicity and establish a safety margin [4].

- Tissue-Specific Analysis: Histopathological examination of all major organs, with special attention to estrogen-responsive tissues (uterus, breast, bone, cardiovascular system).

The experimental workflow integrating these methods is summarized below.

A generalized workflow for the experimental profiling of a SERM's tissue-specific effects, from in vitro screening to preclinical safety.

References

- 1. Tissue-specific estrogenic response and molecular ... [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Tissue-Specific Effects of Loss of Estrogen ... [frontiersin.org]

- 3. Tissue-specific estrogenic and non-estrogenic effects of a ... [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical Studies in Drug Development [ppd.com]

ospemifene metabolism CYP3A4 CYP2C9 CYP2C19 pathways

Key CYP Enzymes in Drug Metabolism

The following table outlines the general characteristics of the CYP enzymes you are interested in, based on the search results. Please note that this is generic information about the enzymes, not their confirmed activity with ospemifene [1] [2] [3].

| CYP Enzyme | Relative Abundance & Role | Example Marker Reaction | Selective Inhibitor (in vitro) |

|---|---|---|---|

| CYP3A4 | Most abundant hepatic CYP; metabolizes 30-50% of clinically used drugs [4]. | Midazolam 1'-hydroxylation; Testosterone 6β-hydroxylation [3]. | Ketoconazole, Troleandomycin, Azamulin [3]. |

| CYP2C9 | Accounts for ~20% of hepatic P450 content; major contributor to metabolism of ~15% of P450-metabolized drugs [2]. | Diclofenac 4'-hydroxylation; S-warfarin 7-hydroxylation [3]. | Sulfaphenazole [1] [2] [3]. |

| CYP2C19 | Highly polymorphic enzyme; significant inter-individual variability in activity [5]. | S-Mephenytoin 4'-hydroxylation [3]. | N-3-benzyl-nirvanol, Ticlopidine [3]. |

Standard Experimental Protocols for Reaction Phenotyping

"Reaction phenotyping" refers to the set of experiments used to identify the specific enzymes responsible for metabolizing a drug candidate. The following workflow and descriptions detail the standard methodologies used in the industry, as reflected in the search results [1] [6] [3].

Experimental workflow for identifying drug-metabolizing CYP enzymes.

The key phases of this workflow include:

Incubation with Recombinant Enzymes (rCYPs)

- Objective: To determine which specific CYP isoforms are capable of metabolizing the drug.

- Method: The drug (e.g., this compound) is incubated individually with a panel of human recombinant CYP enzymes (e.g., rCYP3A4, rCYP2C9, rCYP2C19). The formation of metabolites is measured over time. A significant metabolite formation in a specific rCYP incubation indicates that the enzyme can catalyze the reaction [1] [6].

Chemical Inhibition in Human Liver Microsomes (HLM)

- Objective: To confirm the relative contribution of each CYP isoform in a more physiologically relevant system (HLM).

- Method: The drug is incubated in HLM with and without isoform-selective chemical inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9). A significant reduction in metabolite formation in the presence of a specific inhibitor confirms the involvement of that enzyme in the metabolic pathway [1] [7] [6].

Correlation Analysis

- Objective: To provide additional evidence by linking the rate of drug metabolism to the natural variation of enzyme activity across different human liver samples.

- Method: The metabolic rate of the drug is measured in a bank of HLMs from multiple donors. This rate is then statistically correlated with the known activity of specific CYP markers in those same HLM samples. A strong correlation suggests that the drug is metabolized by the same enzyme [2].

Enzyme Kinetics

- Objective: To quantify the catalytic efficiency of the reaction.

- Method: The metabolite formation rate is measured at various substrate concentrations. Parameters like Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are calculated to understand the affinity and capacity of the enzyme for the drug [6].

References

- 1. The involvement of CYP3A4 and CYP2C9 in ... [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacogenomics of CYP2C9: Functional and Clinical ... [pmc.ncbi.nlm.nih.gov]

- 3. Table of Substrates, Inhibitors and Inducers [fda.gov]

- 4. CYP3A4 and CYP3A5: the crucial roles in clinical drug ... [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive in vitro and in silico assessments of ... [frontiersin.org]

- 6. The roles of CYP2C19 and CYP3A4 in the in vitro ... [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of CYP2C19 and CYP3A4 by Omeprazole ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Clinical Trial Protocols and Application Notes for Ospemifene in Vulvovaginal Atrophy Treatment

Drug Overview and Mechanism of Action

Ospemifene is an oral selective estrogen receptor modulator (SERM), specifically classified as an estrogen receptor agonist/antagonist [1]. It belongs to the triphenylethylene class, sharing a chemical class with tamoxifen and toremifene, but distinguishes itself through its strong estrogen agonist effect on vaginal epithelium [1]. Unlike other SERMs such as raloxifene which show minimal vaginal activity, this compound acts as a nearly full estrogen agonist in the vulvovaginal tissue while demonstrating minimal uterine stimulation [1]. This tissue selectivity makes it particularly suited for treating VVA symptoms without the risks associated with systemic estrogen therapy.

The drug is approved for the treatment of moderate to severe dyspareunia (painful intercourse) and moderate to severe vaginal dryness associated with postmenopausal VVA [2] [1]. Its mechanism involves binding to estrogen receptors in the vulvovaginal squamous epithelium, activating estrogenic pathways that reverse atrophic changes [3]. This action results in increased superficial cell layers, decreased parabasal cells, restoration of acidic vaginal pH, and improved vaginal moisture [2] [1].

Key Clinical Trial Objectives and Endpoints

Clinical development of this compound aimed to demonstrate its efficacy and safety through multiple phase 2 and 3 trials. The primary objectives included:

- Confirm efficacy in improving signs and symptoms of VVA compared to placebo

- Establish safety profile with particular focus on endometrial effects

- Demonstrate durability of effect over 12-52 weeks of treatment

- Assess impact on quality of life and sexual function

Table 1: Primary and Secondary Endpoints in this compound Phase 3 Trials

| Endpoint Category | Specific Measures | Assessment Method | Timing |

|---|---|---|---|

| Co-primary Efficacy Endpoints | Percentage of vaginal parabasal cells | Vaginal smear cytology | Week 12 |

| Percentage of vaginal superficial cells | Vaginal smear cytology | Week 12 | |

| Vaginal pH | pH indicator strip | Week 12 | |

| Severity of most bothersome symptom (vaginal dryness/dyspareunia) | Patient self-assessment questionnaire | Week 12 | |

| Secondary Endpoints | Maturation value | Calculated index: (S×1) + (I×0.5) + (P×0) | Weeks 4, 8, 12 |

| Dyspareunia severity | Patient self-assessment questionnaire | Weeks 4, 8, 12 | |

| Female Sexual Function Index (FSFI) | Validated questionnaire | Week 12 | |

| Patient global satisfaction | Satisfaction rating | Week 12 | |

| Response rate (≥10 point improvement in MV + ≥0.5 pH reduction) | Composite endpoint | Week 12 |

Detailed Experimental Protocols

Study Population and Eligibility Criteria

Phase 3 trials employed rigorous inclusion and exclusion criteria to ensure appropriate patient selection [2] [4]:

Inclusion Criteria:

- Postmenopausal women aged 40-80 years

- ≥12 months since last spontaneous menstrual bleeding (or ≥6 weeks post-bilateral oophorectomy)

- Moderate to severe vaginal dryness as most bothersome symptom

- ≤5% superficial cells on vaginal smear

- Vaginal pH >5.0

- Body mass index <38 kg/m²

Exclusion Criteria:

- Endometrial thickness ≥4mm on transvaginal ultrasound

- Abnormal endometrial histology or pathological Pap smear

- Uncontrolled hypertension (BP ≥140/≥90 mmHg)

- History of thromboembolic or coagulation disorders

- History of estrogen-dependent neoplasia

- Use of hormonal therapy within specified washout periods

- Moderate/severe renal impairment or hepatic disease

Study Design and Randomization

Trials followed a 12-week, multicenter, double-blind, placebo-controlled, randomized design [2] [4]. The 2019 phase 3 trial randomized 631 women (316 to this compound 60 mg, 315 to placebo) across 68 US sites [2]. Randomization was stratified by vaginal dryness severity (moderate vs. severe) and uterine status (limited to 60% without uterus in each group) [2]. Computer-generated randomization schedules were prepared by an independent statistician before study initiation [2]. Participants were provided with non-hormonal, water-based lubricants for use as needed during sexual activity, with use recorded in daily diaries [2].

Efficacy Assessment Methodology

Vaginal Cytology: Smears were obtained from the middle third of the lateral vaginal wall. Proportions of parabasal, intermediate, and superficial cells were determined at a central laboratory [2]. The maturation value (MV) was calculated using the formula: MV = (S × 1) + (I × 0.5) + (P × 0), where S, I, and P represent percentages of superficial, intermediate, and parabasal cells, respectively [2].

Vaginal pH Measurement: pH indicator strips were pressed directly against the vaginal wall to obtain measurements [2].

Symptom Assessment: Patients completed validated self-assessment questionnaires rating symptom severity on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe) for vaginal dryness, dyspareunia, and other VVA symptoms [2]. The most bothersome symptom approach was used as recommended by regulatory authorities [2].

Sexual Function: The Female Sexual Function Index (FSFI) was employed to assess multiple domains of sexual health [2].

Safety Monitoring Protocols

Comprehensive safety assessments included [2] [1]:

- Physical and gynecological examinations at baseline and study completion

- Vital signs and clinical laboratory tests

- Transvaginal ultrasound for endometrial thickness measurement

- Endometrial biopsy for any woman with endometrial thickness ≥4mm or bleeding

- Cervical cytology (Pap test)

- Recording of all treatment-emergent adverse events (TEAEs)

- Special attention to vasomotor symptoms, thrombotic events, and endometrial changes

Efficacy Data and Clinical Outcomes

Primary Efficacy Results

Table 2: Efficacy Outcomes from Phase 3 Clinical Trials (12 Weeks)

| Parameter | This compound 60 mg | Placebo | P-value | Study Reference |

|---|---|---|---|---|

| Parabasal Cells (% change) | Significant decrease | Minimal change | <0.0001 | [2] [4] |

| Superficial Cells (% change) | Significant increase | Minimal change | <0.0001 | [2] [4] |

| Vaginal pH (reduction) | Significant decrease | Minimal change | <0.0001 | [2] [4] |

| Vaginal Dryness Severity | Significant improvement | Minimal improvement | <0.0001 | [2] [4] |

| Dyspareunia Severity | Significant improvement | Minimal improvement | <0.001 | [2] [4] |

| Maturation Value | Significant improvement | Minimal improvement | <0.0001 | [2] [4] |

| Female Sexual Function Index | Significant improvement | Minimal improvement | <0.05 | [2] |

| Responder Rate | 31.5% | 6.0% | <0.0001 | [2] |

| Patient Satisfaction | 49.2% | 33.8% | 0.0007 | [2] |

The 2019 phase 3 trial demonstrated statistically significant improvements in all four co-primary endpoints at week 12 [2] [4]. Significant between-group differences were observed as early as week 4, indicating relatively rapid onset of action [2]. These efficacy results were consistent across multiple trials and maintained throughout the 12-week treatment period [2] [4] [5].

Long-term Efficacy and Safety

Long-term studies evaluated this compound safety and efficacy for up to 52 weeks [1] [3]. A systematic review and network meta-analysis of 44 controlled trials (N=12,637 participants) confirmed that this compound maintained efficacy comparable to other active VVA treatments including local estrogen therapies [3]. Endometrial safety was particularly scrutinized, with studies showing endometrial thickness remained below the clinical threshold of 4mm (ranging 2.5-3.2mm after treatment vs. 2.1-2.3mm at baseline) [3]. No cases of endometrial hyperplasia or carcinoma were reported in clinical trials up to 52 weeks [1] [3].

Safety Profile and Adverse Events

Vasomotor Symptoms

Pooled analysis of five randomized controlled trials (N=2,166) showed hot flush incidence of 8.5% with this compound versus 3.2% with placebo (P<0.0001) [6] [7]. These vasomotor symptoms were most frequent during the initial 4 weeks of treatment and decreased thereafter [6] [7]. Logistic regression identified prior hormone therapy use within 6 months before study start, longer treatment duration, and more frequent hot flush days at baseline as factors associated with increased hot flush incidence [6]. Importantly, in women already experiencing moderate to severe vasomotor symptoms, this compound did not worsen their frequency or severity [6] [7].

Overall Safety Profile

This compound demonstrated a generally favorable safety profile in clinical trials [1] [3]:

- Most treatment-emergent adverse events were mild to moderate in severity

- No unexpected TEAEs, treatment-related serious TEAEs, or thrombotic events were observed in the 2019 phase 3 trial [2]

- No significant hepatotoxicity or clinically relevant changes in laboratory parameters

- No concerning breast-related safety signals were identified

The network meta-analysis comparing this compound with other VVA therapies found no statistically significant differences in most safety endpoints, including serious TEAEs, discontinuation due to adverse events, headaches, or urinary tract infections [3].

Mechanism and Signaling Pathways

This compound's unique tissue selectivity stems from its differential action on estrogen receptors in various tissues. As illustrated above, it functions as a strong estrogen receptor agonist in vaginal epithelium, activating genes responsible for epithelial proliferation and maturation [1]. This leads to restoration of normal vaginal architecture and physiology, ultimately improving VVA symptoms. Preclinical studies in ovariectomized rat models demonstrated that this compound significantly increased vaginal epithelial height and weight with efficacy comparable to ethinyl estradiol, confirming its potent estrogenic effects in vaginal tissue [1].

Conclusion and Research Applications

This compound represents a significant advancement in VVA treatment as the first oral non-hormonal alternative to estrogen-based products for dyspareunia [1]. The compiled clinical trial protocols and data support its efficacy, safety, and tolerability for treating moderate to severe symptoms of VVA. The drug's tissue-specific action provides the therapeutic benefits of estrogen on vulvovaginal tissue without systemic estrogenic effects [1] [3].

For researchers and drug development professionals, these application notes provide comprehensive methodological frameworks for:

- Designing clinical trials for VVA therapies

- Selecting appropriate efficacy endpoints and assessment tools

- Implementing safety monitoring protocols, particularly for endometrial effects

- Understanding comparative effectiveness against existing treatments

The successful development of this compound demonstrates the potential of tissue-selective estrogen receptor modulators for addressing unmet needs in menopausal health, particularly for women who cannot or prefer not to use estrogen-based therapies [1].

References

- 1. Safety and efficacy of this compound for the treatment of dyspareunia associated with vulvar and vaginal atrophy due to menopause - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound in postmenopausal women ... [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy, tolerability, and endometrial safety of this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of this compound in postmenopausal women with moderate-to-severe vaginal dryness: a phase 3, randomized, double-blind, placebo-controlled, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A randomised, placebo-controlled, phase III trial [sciencedirect.com]

- 6. This compound's effect on vasomotor symptoms: a post hoc analysis of phase 2 and 3 clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Does this compound increase vasomotor symptoms? [contemporaryobgyn.net]

Ospemifene for Moderate to Severe Dyspareunia: Application Notes and Experimental Protocols

Then, I will now begin writing the main body of the paper.

Drug Profile and Mechanism of Action

Ospemifene is an oral selective estrogen receptor modulator (SERM) with a unique tissue-specific profile that distinguishes it from both traditional estrogen therapies and other SERMs. Approved by the FDA in 2013, it represents the first oral non-estrogen therapy specifically indicated for moderate to severe dyspareunia and moderate to severe vaginal dryness, both symptoms of vulvar and vaginal atrophy (VVA) due to menopause [1]. This compound's molecular structure enables it to function as an estrogen agonist in certain tissues while acting as an antagonist in others, creating its distinctive therapeutic profile. In the vaginal epithelium, it exerts estrogen-like effects that reverse the atrophic changes associated with estrogen deficiency following menopause.

The drug's mechanism involves binding to estrogen receptors in vaginal tissue, leading to cellular proliferation and maturation. This activity results in measurable histological changes including a significant increase in superficial cells and a corresponding decrease in parabasal cells in vaginal smears, along with restoration of normal vaginal pH through acidification [1]. These physiological changes correlate directly with symptom improvement in dyspareunia and vaginal dryness. Unlike systemic estrogen therapies, this compound demonstrates minimal estrogenic effects on endometrial and breast tissues at therapeutic doses, though long-term endometrial safety monitoring remains necessary due to its mixed agonist/antagonist profile [1].

Table 1: Key Characteristics of this compound

| Property | Description |

|---|---|

| Drug Class | Selective Estrogen Receptor Modulator (SERM) |

| Approval Date | February 26, 2013 (FDA) [2] |

| Indications | Moderate to severe dyspareunia; Moderate to severe vaginal dryness (symptoms of VVA due to menopause) |

| Mechanism of Action | Tissue-selective estrogen agonist/antagonist; Estrogen agonist in vaginal epithelium |

| Dosage Form | Oral tablet |

| Recommended Dose | 60 mg once daily with food [1] |

Clinical Efficacy Data

Efficacy in Dyspareunia

The efficacy of this compound for treating moderate to severe dyspareunia was established in multiple Phase 3 randomized, double-blind, placebo-controlled trials involving postmenopausal women. These studies enrolled participants who identified dyspareunia as their most bothersome symptom and confirmed VVA through objective measures (≤5% superficial cells on vaginal smear and vaginal pH >5.0) [1]. The primary efficacy endpoint across these trials was the change from baseline to Week 12 in the severity of dyspareunia, measured using a validated 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).

In one pivotal study, women receiving this compound 60 mg daily demonstrated statistically significant improvement in dyspareunia symptoms compared to placebo at Week 12 (p=0.0012) [1]. The reduction in dyspareunia severity score was clinically meaningful, with a significant separation from placebo observed as early as Week 4 (secondary endpoint). This improvement correlates with the observed histological changes in vaginal epithelium, confirming the drug's physiological effect on vaginal tissue health.

Efficacy in Vaginal Dryness

This compound has also demonstrated significant efficacy for moderate to severe vaginal dryness, another troubling symptom of VVA. In a Phase 3 clinical trial involving 631 postmenopausal women with moderate to severe vaginal dryness as their most bothersome symptom, this compound 60 mg provided statistically significant improvement in vaginal dryness symptoms at Week 12 compared to placebo (-1.29 vs. -0.91; p<0.0001) [1]. This study utilized the same validated 4-point severity scale and included patients with confirmed VVA through objective parameters.

Improvement in vaginal dryness symptoms demonstrated a time-dependent response, with increasing numbers of patients reporting clinically meaningful improvements from Week 4 (secondary endpoint) through Week 12 (primary endpoint). Patient-reported outcomes revealed that a 2-point improvement (e.g., from severe to mild or from moderate to none) was achievable for many women receiving this compound therapy [1].

Table 2: Efficacy Outcomes from Phase 3 Clinical Trials at Week 12

| Endpoint | Study 1 | Study 2 | Study 3 |

|---|---|---|---|

| Increase in Superficial Cells (%) | 11.6 (vs. 1.6 placebo) | 13.3 (vs. 3.6 placebo) | 9.5 (vs. 1.8 placebo) |

| Decrease in Parabasal Cells (%) | -27.4 (vs. -2.3 placebo) | -34.6 (vs. -4.2 placebo) | -27.4 (vs. -3.4 placebo) |

| Vaginal Dryness Severity Score Change | -1.29 (vs. -0.91 placebo; p<0.0001) | N/A | N/A |

| Dyspareunia Severity Score Change | Significant improvement (p=0.0012) | Significant improvement (p<0.0001) | N/A |

Histological and Physiological Changes

The therapeutic effects of this compound are supported by consistent, objectively measurable changes in vaginal cytology and physiology. Across all clinical trials, this compound-treated patients demonstrated statistically significant improvements (p<0.0001) in all three co-primary endpoints: increases in superficial cells, decreases in parabasal cells, and reduction in vaginal pH [1]. These parameters serve as important biomarkers of VVA reversal and provide objective confirmation of the drug's tissue-specific estrogenic activity in the vaginal epithelium.

The transformation of vaginal cytology reflects the maturation of vaginal tissue under this compound's influence. The increase in superficial cells indicates improved epithelial maturation, while the decrease in parabasal cells (immature cells predominant in estrogen-deficient states) demonstrates a reversal of atrophic changes. The reduction in vaginal pH to the normal acidic range (typically below 4.5) restores the protective vaginal environment, reducing susceptibility to infections and further improving tissue integrity [1].

Safety and Tolerability Profile

Common Adverse Events

This compound demonstrates a generally favorable safety profile, with most adverse events being mild to moderate in severity. According to pooled clinical trial data, the most common adverse reactions (>1%) include hot flush (7.5%), vaginal discharge (3.8%), muscle spasms (3.2%), hyperhidrosis (2.4%), headache (2.4%), vaginal hemorrhage (1.9%), and night sweats (1.6%) [1]. The incidence of hot flashes, while higher than placebo, remains substantially lower than that observed with other SERMs like tamoxifen. These events typically occur early in treatment and often diminish with continued therapy.

The occurrence of genitourinary side effects, particularly vaginal discharge, reflects the estrogen-like effects on vaginal tissue and correlates with the drug's intended therapeutic action. In clinical practice, patients should be counseled about these potential side effects to ensure appropriate expectations and adherence to therapy. The incidence of serious adverse events with this compound is low, with no significant difference compared to placebo in clinical trials.

Boxed Warnings and Contraindications

This compound carries a Boxed Warning regarding two primary safety concerns: endometrial cancer and cardiovascular disorders. As an estrogen agonist in the endometrium, this compound may stimulate endometrial growth and potentially increase the risk of endometrial cancer in women with an intact uterus [1]. Clinical trials demonstrated an incidence rate of endometrial hyperplasia of 1.6% with this compound 60 mg compared to 0% with placebo. Appropriate diagnostic measures, including endometrial sampling, should be undertaken for postmenopausal women with undiagnosed persistent or recurring abnormal genital bleeding.

Regarding cardiovascular risks, the Boxed Warning notes that estrogen therapy has an associated increased risk of stroke and deep vein thrombosis. For this compound 60 mg, clinical trials reported cerebral thromboembolic and hemorrhagic stroke incidence rates of 1.13 and 3.39 per thousand women-years, respectively, compared to 3.15 and 0 per thousand women-years with placebo [1]. For deep vein thrombosis, the incidence rate was 2.26 per thousand women-years (2 reported cases) versus 3.15 per thousand women-years (1 reported case) with placebo.

This compound is contraindicated in several patient populations, including those with undiagnosed abnormal genital bleeding; known or suspected estrogen-dependent neoplasia; active or history of deep vein thrombosis or pulmonary embolism; active or history of arterial thromboembolic disease; known hypersensitivity to this compound or any of its ingredients; and women who are or may become pregnant [1].

Drug Interactions

This compound metabolism involves multiple cytochrome P450 enzymes, primarily CYP3A4 and CYP2C9, creating potential for clinically significant drug interactions. Concomitant use of this compound with strong CYP inhibitors such as ketoconazole or fluconazole may increase this compound plasma concentrations and the risk of adverse reactions [1]. Conversely, strong CYP inducers like rifampin decrease serum concentrations of this compound and may reduce its efficacy.

Additionally, this compound is highly protein-bound (>99%), primarily to albumin. Concurrent administration with other highly protein-bound drugs may potentially displace this compound from binding sites, increasing free fraction concentrations, though the clinical significance of this interaction remains uncertain. Concomitant use of other estrogen or estrogen agonist/antagonist therapies is not recommended due to the potential for additive effects and increased risk of adverse events [1].

Research Applications and Development Insights

Comparative Efficacy with Alternative Therapies

This compound occupies a unique position in the VVA treatment landscape as the only oral non-estrogen therapy specifically approved for dyspareunia. When compared to local vaginal therapies, this compound offers the advantage of systemic administration without the need for vaginal application, which may enhance adherence for some patients. However, it carries different safety considerations compared to local estrogen products, which have minimal systemic absorption.

In comparison to other SERMs, this compound demonstrates a distinctive tissue selectivity profile specifically optimized for VVA symptoms without the undesirable estrogenic effects in other tissues that limit other agents. The drug's development represents a targeted approach to addressing the specific needs of postmenopausal women experiencing sexual dysfunction due to VVA, filling an important gap between local estrogen therapies and systemic hormone replacement.

Clinical Development Insights

The clinical development program for this compound provides valuable insights for drug development professionals working on SERMs or therapies for menopausal symptoms. The program successfully utilized objectively measurable endpoints (vaginal cytology, pH) alongside patient-reported outcomes (symptom severity) to comprehensively demonstrate efficacy [1]. This dual approach provided both subjective validation of symptom improvement and objective confirmation of physiological changes, creating a robust efficacy package for regulatory review.

The development program also highlights the importance of appropriate patient stratification in clinical trial design. By enrolling women with confirmed VVA through both subjective (most bothersome symptom) and objective (≤5% superficial cells, vaginal pH >5.0) criteria, the trials ensured a population with clinically significant VVA most likely to demonstrate response to therapy [1]. This methodological approach contributed to the consistent, statistically significant results observed across multiple trials.

Experimental Protocols

In Vitro Assessment of Estrogenic Activity

Purpose: To evaluate the tissue-selective estrogenic and anti-estrogenic activity of this compound across different cell types relevant to its therapeutic and safety profile.

Methodology:

- Cell Lines: Utilize estrogen receptor-positive cell lines including:

- Vaginal epithelial cells (primary or immortalized)

- Endometrial adenocarcinoma cells (Ishikawa)

- Breast cancer cells (MCF-7)

- Osteoblasts (for bone effects assessment)

- Transactivation Assays: Transfert cells with estrogen response element (ERE)-luciferase reporter constructs to measure ER-mediated transcriptional activity

- Proliferation Assays: Assess cell proliferation using MTT or BrdU incorporation assays

- Gene Expression Analysis: Quantify expression of ER-regulated genes (pS2, PR, TGF-β) using RT-PCR

- Competitive Binding Assays: Determine relative binding affinity for ERα and ERβ using recombinant receptors

Controls:

- Positive control: 17β-estradiol

- Negative control: Vehicle alone

- Reference SERMs: Tamoxifen, raloxifene

Data Analysis: Calculate EC50 values for agonistic activity and IC50 values for antagonistic activity. Determine relative potency compared to estradiol for vaginal cells versus endometrial and breast cells to establish tissue selectivity index [1].

In Vivo Efficacy Model for VVA

Purpose: To evaluate the efficacy of this compound in reversing vaginal atrophy in a surgically-induced menopausal animal model.

Methodology:

- Animal Model: Ovariectomized (OVX) Sprague-Dawley rats or mice (n=10-12 per group)

- Test Articles:

- This compound (1, 3, 10 mg/kg/day)

- 17β-estradiol (0.1 mg/kg/day) as positive control

- Vehicle as negative control

- Administration: Oral gavage daily for 4-12 weeks

- Endpoint Assessments:

- Vaginal Cytology: Collect vaginal smears daily; classify cell types (parabasal, intermediate, superficial)

- Vaginal Histology: Collect vaginal tissue at sacrifice; measure epithelial thickness, cornification

- Uterine Effects: Weigh uterus; assess histology for epithelial height, glandular structure

- Biochemical Markers: Measure vaginal pH, gene expression of ER-regulated proteins

Data Analysis: Compare vaginal maturation index, epithelial thickness, and uterine parameters between treatment groups using ANOVA with post-hoc testing. Establish dose-response relationship and therapeutic ratio relative to uterine effects [1].

The following diagram illustrates the molecular mechanism of action of this compound and its key effects on vaginal tissue:

Diagram 1: Molecular mechanism of this compound action in vaginal tissue. This compound binds to estrogen receptors, activating gene transcription that leads to histological improvements in vaginal epithelium, ultimately reducing dyspareunia.

Clinical Trial Design for Dyspareunia

Purpose: To evaluate the efficacy and safety of this compound in postmenopausal women with moderate to severe dyspareunia.

Methodology:

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group Phase 3 trial

- Duration: 12-week treatment with 4-week follow-up

- Participants:

- Postmenopausal women (40-80 years)

- Moderate to severe dyspareunia as most bothersome symptom

- Confirmed VVA (≤5% superficial cells, vaginal pH >5.0)

- Intact uterus

- Intervention:

- Experimental: this compound 60 mg once daily

- Control: Matching placebo

- Primary Endpoint: Change from baseline to Week 12 in dyspareunia severity (4-point scale)

- Secondary Endpoints:

- Change in vaginal dryness severity (4-point scale)

- Change in percentage of superficial and parabasal cells

- Change in vaginal pH

- Patient Global Impression of Improvement (PGI-I)

- Safety Assessments:

- Adverse events monitoring

- Endometrial thickness (transvaginal ultrasound)

- Clinical laboratory tests

- Vital signs, physical examinations

Statistical Analysis: ANCOVA model with treatment and stratum as factors and baseline value as covariate. Sample size calculation to provide 90% power to detect significant difference with alpha=0.05 [1].

Table 3: Key Parameters for VVA Assessment in Clinical Trials

| Parameter | Assessment Method | Frequency | Normal Range (Postmenopausal) | Therapeutic Target |

|---|---|---|---|---|

| Vaginal Maturation Value | Vaginal smear cytology | Baseline, Weeks 2, 6, 12 | <50 (atrophic) | >50 (mature) |

| Vaginal pH | pH indicator strip | Baseline, Weeks 2, 6, 12 | >5.0 (atrophic) | ≤4.5 (normal) |

| Dyspareunia Severity | 4-point scale (0-3) | Baseline, Weeks 4, 8, 12 | N/A | ≥1 point improvement |

| Endometrial Thickness | Transvaginal ultrasound | Baseline, Week 12 | <4 mm (inactive) | No significant increase |

Conclusion

This compound represents a significant advancement in the oral treatment of moderate to severe dyspareunia and vaginal dryness due to menopause. As a tissue-selective estrogen receptor modulator, it demonstrates targeted efficacy for VVA symptoms while minimizing systemic estrogenic effects. The comprehensive clinical development program has established a favorable benefit-risk profile, with consistent improvements in both patient-reported symptoms and objective measures of vaginal health.

For researchers and drug development professionals, this compound serves as a model for the development of tissue-selective hormonal therapies. Its mechanism of action, clinical efficacy profile, and safety considerations provide valuable insights for future SERM development programs. The experimental protocols outlined in this document offer standardized methodologies for evaluating potential new agents targeting VVA symptoms.

As the only oral non-estrogen therapy approved for dyspareunia, this compound fills an important therapeutic niche for postmenopausal women unable or unwilling to use local vaginal therapies. Continued research may further elucidate its potential applications and optimize its use in clinical practice.

References

Application Notes and Protocols: Long-Term Administration of Ospemifene (Up to 52 Weeks)

Introduction

Ospemifene is an oral, non-hormonal selective estrogen receptor modulator (SERM) approved for the treatment of moderate-to-severe dyspareunia and vaginal dryness, symptoms of vulvovaginal atrophy (VVA) due to menopause [1] [2]. Its long-term safety and efficacy have been evaluated in several extension studies, which are critical for understanding its profile in prolonged clinical use. These notes summarize the methodology and outcomes from studies administering this compound for up to 52 weeks, providing a framework for researchers designing long-term clinical trials.

Safety and Tolerability Profile (52-Week Data)

Long-term studies demonstrate that this compound is generally well-tolerated. The data below summarize key safety metrics from pivotal trials.

Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in 52-Week Studies

| Safety Parameter | Hysterectomized Women (N=301) [3] [4] | Women with a Uterus (N=180) [5] | Notes |

|---|---|---|---|

| Most Common TEAE | Hot flushes (10%) | Hot flushes (Led to discontinuation in 1.6%) | Most events were mild to moderate in severity. |

| Discontinuation due to TEAEs | 2% (primarily due to hot flushes) | Low discontinuation rate reported. | - |

| Serious TEAEs | 1 case (Non-ST-elevation MI in patient with pre-existing cardiac disease). | Not reported in the abstract. | Considered possibly related to study medication. |

| Endometrial Safety | Not applicable (hysterectomized population). | No hyperplasia or carcinoma; >95% of biopsies were atrophic/inactive. | Endometrial thickness remained below 4 mm clinical threshold [5] [6]. |

| Other Key Findings | No VTE, fractures, breast cancers, or deaths. | No VTE or significant endometrial pathology. | - |

Efficacy Outcomes in Vulvovaginal Atrophy (VVA)

This compound consistently demonstrates efficacy in improving the signs and symptoms of VVA over 52 weeks.

Table 2: Efficacy Endpoints in 52-Week Studies

| Efficacy Endpoint | Baseline to 52-Week Change | Clinical Significance |

|---|---|---|

| Vaginal Maturation Index | ↓ Parabasal cells; ↑ Superficial cells [2]. | Indicates restoration of a healthier, more mature vaginal epithelium. |

| Vaginal pH | Decrease by approximately 0.89 units [2]. | Shifts the vaginal environment to a more acidic, pre-menopausal state. |

| Symptom of Dyspareunia | Significant reduction in severity [3] [2]. | Leads to meaningful improvement in pain during intercourse and quality of life. |

| Vaginal Dryness | Significant improvement compared to placebo [1] [7]. | Addresses a primary symptom of VVA. |

Detailed Experimental Protocols

This section outlines the core methodological elements from the long-term extension studies.

Protocol for Long-Term Safety Extension Study

- Objective: To evaluate the long-term safety and tolerability of this compound 60 mg/day over 52 weeks in postmenopausal women with VVA [3] [5].

- Study Design:

- Subject Population:

- Postmenopausal women aged 40-80 years.

- Diagnosis of moderate-to-severe VVA (symptom of dyspareunia).

- Participants were rolled over from initial 12-week pivotal efficacy studies.

- Dosing Regimen:

- Oral this compound 60 mg, once daily, with food [1].

- Total exposure: Up to 64 weeks (12-week initial + 52-week extension).

- Safety Assessments (Primary Outcomes):

- Recording of Adverse Events (AEs): Monitoring of all TEAEs, with severity and relationship to study drug assessed.

- Gynecological Examinations: Including endometrial histology (for women with a uterus) via biopsy at baseline and study end [5].

- Transvaginal Ultrasound: To measure endometrial thickness.

- Breast Safety: Palpation and mammography.

- Clinical Laboratory Tests: Hematology, serum chemistry.

- Vital Signs & Physical Examinations.

The following workflow diagrams the structure of this long-term safety study.

Protocol for Assessing Effects on Bone Metabolism

- Objective: To evaluate the long-term effects of this compound on bone mineral density (BMD) and bone metabolism biomarkers over 12 months [8].

- Study Design: Interventional, prospective-control study.

- Subject Population:

- Postmenopausal women with VVA.

- This compound Group (OSPG): n=61, received this compound 60 mg/day.

- Control Group (CG): n=67, no treatment.

- Methodology:

- Densitometry: BMD and T-score were measured at the femoral neck (FN), total femur (TF), and lumbar spine (L1-L4) via DEXA scan at baseline (T0) and 12 months (T1).

- Plasma Biomarkers: Fasting blood samples were analyzed for:

- Bone Resorption Marker: N-terminal cross-linking telopeptide (NTx).

- Bone Formation Markers: Bone alkaline phosphatase (BAP), Osteocalcin (OC).

- Other: Total calcium, ionized calcium, Vitamin D (25(OH)D), Parathyroid Hormone (PTH).

- Key Findings:

- The control group showed a statistically significant decrease in BMD at all sites (FN, TF, L1-L4).

- The this compound group showed a significant decrease only at the FN, with BMD remaining stable at the TF and L1-L4.

- This compound exerted a protective effect on bone loss, comparable to the action of other SERMs like raloxifene [2] [8].

Mechanism of Action and Immunomodulatory Potential

This compound's tissue-selective activity is driven by its unique interaction with estrogen receptors.

- Molecular Mechanism: As a SERM, this compound binds to estrogen receptors, acting as an agonist in some tissues (e.g., vagina, bone) and an antagonist in others (e.g., breast) [1] [2] [9]. This selectivity is due to the specific conformational change it induces in the ER-ligand complex, affecting coregulator recruitment [2].

- Emerging Research (Preclinical): this compound has shown potential as an immune modulator. In vitro studies using human Jurkat T-cells demonstrated that this compound induces expression of key T-helper 1 (TH1) cytokines, Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) [10]. This may be mediated through the phosphoinositide 3-kinase (PI3K) and calmodkin signaling pathways.

- Protocol Snapshot - Immune Modulation:

- Cell Culture: Jurkat T-cells plated at 1.0 x 10⁶ cells/well.

- Intervention: Incubation with this compound (0.1–10 µM) for 24 hours.

- Analysis: Expression levels of IFN-γ and IL-2 detected by quantitative RT-PCR and normalized to GAPDH [10].

- Synergistic Application: In tumor-bearing mouse models, this compound, when combined with a peptide cancer vaccine (tecemotide), enhanced antigen-specific immune response and cytotoxic T-lymphocyte (CTL) activity, suggesting a repurposing potential for cancer immunotherapy [10].

Key Considerations for Protocol Design

- Patient Selection: Clearly define menopausal status and VVA symptom severity. Stratification based on hysterectomy status is critical for endometrial safety monitoring [3] [5].

- Dosing Compliance: Emphasize administration with food to increase bioavailability two- to three-fold [1].

- Safety Monitoring: Implement rigorous endometrial monitoring (biopsy/ultrasound) for women with a uterus, despite the low risk observed in trials [5] [6].

- Long-Term Follow-Up: Plan for post-treatment follow-up (e.g., 4 weeks after the last dose) to capture any delayed AEs [3].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. : A Novel Option for the Treatment of Vulvovaginal... This compound [pmc.ncbi.nlm.nih.gov]

- 3. Long-term safety of this compound (52-week extension) in the ... [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term safety of this compound (52-week extension) in the ... [sciencedirect.com]

- 5. One-year long-term safety extension study of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy, tolerability, and endometrial safety of this compound ... [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Review - this compound (Osphena) - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 8. Effect of this compound on Densitometric and Plasma Bone ... [mdpi.com]

- 9. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 10. Repurposing this compound for Potentiating an Antigen- ... [pmc.ncbi.nlm.nih.gov]

ospemifene effects on vaginal pH and maturation index measurement

Quantitative Efficacy Data from Clinical Trials

Table 1: Effects of Ospemifene on Vaginal Maturation Index (VMI) and pH in 12-Week Trials

| Study Design & Dose | Superficial Cells (% Change) | Parabasal Cells (% Change) | Vaginal pH (Change) | Key Symptom Improvement | Citation |

|---|---|---|---|---|---|

| 60 mg vs. Placebo [1] | Significantly increased (p<0.0001) | Significantly decreased (p<0.0001) | Significantly decreased (p<0.0001) | Dyspareunia (p=0.0001) | [1] |

| 30 mg & 60 mg vs. Placebo [1] | 30 mg: +7.8% 60 mg: +10.8% (Placebo: +2.2%; p<0.001) | Not specified | 30 mg: -0.67 60 mg: -1.01 (Placebo: -0.10; p<0.001) | Vaginal Dryness (p=0.04) | [1] | | 60 mg vs. Placebo [1] | Significantly increased (p<0.0001) | Significantly decreased (p<0.0001) | Significantly decreased (p<0.0001) | Vaginal Dryness & Dyspareunia (p<0.001) | [1] |

Table 2: Long-Term (52-Week) Safety and Efficacy Profile

| Parameter | Findings at 52 Weeks | Significance |

|---|---|---|

| Vaginal Maturation Index | Significant improvement maintained at 12, 26, and 52 weeks [2] | p < 0.0001 vs. placebo |

| Vaginal pH | Significant decrease maintained at 12, 26, and 52 weeks [2] | p < 0.0001 vs. placebo |

| Endometrial Safety | Endometrial thickness ranged 2.5–3.2 mm (baseline: 2.1–2.3 mm), below the 4 mm clinical risk threshold [1] | Favorable safety profile |

Detailed Experimental Protocols

For researchers aiming to replicate these clinical findings, here are the core methodologies for assessing VMI and vaginal pH.

Protocol 1: Vaginal Maturation Index (VMI) Measurement

The VMI is a cytological assessment of the cellular composition of the vaginal epithelium, which matures in response to estrogenic activity [3].

1. Sample Collection

- Method: Gently scrape the lateral vaginal wall with a spatula or swab to obtain a sample of epithelial cells.

- Preparation: Smear the sample onto a clean glass microscope slide and immediately fix it with 95% ethanol or a commercial cytology fixative.

2. Staining and Cytological Examination

- Staining: Use the Papanicolaou (Pap) staining technique for clear differentiation of cell types.

- Cell Classification: Under a microscope, count at least 100-200 cells and classify them into three types:

- Parabasal cells: Small, round cells with a large nucleus. Their prevalence indicates atrophy.

- Intermediate cells: Larger than parabasal cells, with a vesicular nucleus.

- Superficial cells: Large, flat cells with a pyknotic (small, dense) nucleus. Their increase indicates epithelial maturation.

- Calculation: Express the result as the percentage of each cell type (e.g., 0/40/60 for Parabasal/Intermediate/Superficial). The Maturation Value (MV) can also be calculated:

MV = (0.0 × % Parabasal) + (0.5 × % Intermediate) + (1.0 × % Superficial).

3. Data Interpretation

- Pre-treatment/VVA Baseline: High percentage of parabasal cells (>20-30%), low percentage of superficial cells (<5-10%) [1] [3].

- Post-treatment Success: A statistically significant increase in superficial cells and a decrease in parabasal cells compared to baseline or placebo [1] [2].

The following diagram illustrates this workflow:

Protocol 2: Vaginal pH Measurement

A decrease in vaginal pH reflects the restoration of a healthy, pre-menopausal acidic environment, partly due to glycogen production in matured epithelial cells supporting lactobacilli growth [3].

1. Measurement Procedure

- Tool: Use colorimetric pH test strips with a range of at least 3.8 to 7.0 or a pre-calibrated portable pH meter.

- Technique: Moisten the pH strip or electrode with distilled water. Gently place and hold it against the lateral vaginal wall for the time specified by the manufacturer (typically 10-30 seconds for a strip). Avoid contact with cervical mucus or seminal fluid, which can alter readings.

2. Data Interpretation

- Pre-treatment/VVA Baseline: Vaginal pH is typically elevated above 5.0, often ranging from 5.5 to 7.0 [1] [3].

- Post-treatment Success: A statistically significant reduction in vaginal pH towards the pre-menopausal norm (typically 3.8-4.5) is a key indicator of efficacy [1].

Mechanism of Action in the Vagina

This compound is a selective estrogen receptor modulator (SERM) that acts as an estrogen agonist on vaginal tissue [4] [3]. It binds to estrogen receptors in the vaginal epithelium, promoting:

- Cellular Proliferation and Maturation: Leading to a thickening of the epithelium and an increase in superficial cells on the VMI [1] [2].